molecular formula C8H8N2O B8218459 {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol

{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol

Cat. No.: B8218459
M. Wt: 148.16 g/mol
InChI Key: QBISPLWOYBEAIJ-UHFFFAOYSA-N
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Description

{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol is a heterocyclic compound with the molecular formula C8H8N2O. It is a derivative of pyridine and pyrrole, which are both important structures in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with pyrrole under acidic or basic conditions to form the desired heterocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require catalysts such as palladium or copper to facilitate the process .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol is unique due to its specific ring structure, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of complex molecules and in various scientific research applications .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-7-4-9-3-6-1-2-10-8(6)7/h1-4,10-11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBISPLWOYBEAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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